Butylmalonic acid
Overview
Description
Butylmalonic acid, also known as propanedioic acid, butyl-, is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a butyl group. This compound is a white crystalline solid that is soluble in water and most organic solvents .
Mechanism of Action
Target of Action
Butylmalonic acid, also known as 2-Butylmalonic acid, is a chemical compound with the linear formula CH3(CH2)3CH(CO2H)2 It has been suggested that it may interact with certain enzymes and proteins within the cell .
Mode of Action
It’s known that it can inhibit proton influx in nonphosphorylating mitochondria . This suggests that it may play a role in regulating mitochondrial function and energy production within the cell .
Biochemical Pathways
Given its potential role in regulating mitochondrial function, it may influence pathways related to energy production and metabolism .
Result of Action
Its potential role in inhibiting proton influx in mitochondria suggests that it may influence cellular energy production and metabolism .
Biochemical Analysis
Biochemical Properties
Butylmalonic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with several enzymes, including those involved in the tricarboxylic acid (TCA) cycle. For instance, this compound is known to inhibit succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle . This inhibition can lead to alterations in cellular respiration and energy production. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of succinate dehydrogenase by this compound can lead to an accumulation of succinate, which in turn can activate hypoxia-inducible factors (HIFs) and alter gene expression . This can result in changes in cellular metabolism, including shifts towards anaerobic glycolysis. Furthermore, this compound can affect the production of reactive oxygen species (ROS), which can impact cell signaling and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of succinate dehydrogenase, this compound prevents the enzyme from catalyzing its normal reaction . This binding interaction is competitive, meaning that this compound competes with succinate for the active site. Additionally, this compound can influence other metabolic pathways by altering the availability of key intermediates and cofactors. These changes can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained alterations in metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant metabolic disruptions and toxicity . For example, high doses of this compound have been shown to cause liver damage and oxidative stress in animal models. These adverse effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and fatty acid metabolism. It can be converted to malonyl-CoA, a key intermediate in fatty acid biosynthesis . Additionally, this compound can affect the flux of metabolites through the TCA cycle by inhibiting succinate dehydrogenase. This can lead to changes in the levels of various metabolites, including succinate, fumarate, and malate, which can have downstream effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as monocarboxylate transporters (MCTs), which facilitate the movement of carboxylic acids across cell membranes . Once inside the cell, this compound can be distributed to different cellular compartments, including the mitochondria, where it can exert its effects on metabolic pathways. The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with enzymes involved in the TCA cycle . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The mitochondrial localization of this compound allows it to effectively inhibit succinate dehydrogenase and alter cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylmalonic acid can be synthesized through the alkylation of malonic acid derivatives. One common method involves the reaction of diethyl malonate with n-butyl bromide in the presence of a strong base such as sodium ethoxide. The reaction mixture is refluxed, and the product is then purified by distillation .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of its esters, such as dimethyl or diethyl butylmalonate. The ester is first synthesized by reacting malonic acid with butyl alcohol in the presence of an acid catalyst. The ester is then hydrolyzed under acidic or basic conditions to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: It can be reduced to this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methylene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium ethoxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonic acid derivatives
Scientific Research Applications
Butylmalonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Malonic Acid: The parent compound of butylmalonic acid, with two carboxyl groups attached to a methylene group.
Dimethyl Malonate: An ester derivative of malonic acid, used in similar synthetic applications.
Diethyl Malonate: Another ester derivative, commonly used in organic synthesis.
Uniqueness: this compound is unique due to the presence of the butyl group, which imparts different chemical properties compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2-butylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZWYDXIGCFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870594 | |
Record name | 2-Butylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-59-8, 5917-45-3 | |
Record name | Butylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Butylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005917453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butylpropanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X9O8XSJ0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butylmalonic acid?
A1: this compound has the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: Both 1H NMR and 13C NMR provide valuable information about the structure. []
- Mass Spectrometry: Techniques like LC/MS/MS offer insights into the fragmentation pattern and molecular weight. []
Q3: Is there information about the thermal stability of this compound?
A3: Yes, thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have been used to study the thermal behavior of this compound. []
Q4: What is a notable chemical reaction this compound undergoes?
A4: this compound undergoes decarboxylation, releasing carbon dioxide (CO2) and forming β-methylvaleric acid. This process has been observed both in air and cigarette smoke. []
Q5: Are there kinetic studies on the decarboxylation of this compound?
A5: Yes, the kinetics of this compound decarboxylation have been investigated in various solvents, including: * Alkanols: Studies have explored the reaction rates and activation parameters in alkanols like hexanol-1, octanol-1, decanol-1, and dodecanol-1. [, , ]* Amines: Similar kinetic studies have been conducted in amine solvents such as aniline and N-alkyl anilines. [, , ]
Q6: What influences the decarboxylation rate of this compound in alkanols?
A6: Research suggests that the length of the hydrocarbon chain in the alkanol solvent directly impacts the reaction rate. [, ] An increase in chain length generally leads to a decrease in both enthalpy and entropy of activation (ΔH‡ and ΔS‡), influencing the overall rate. []
Q7: Can this compound act as a ligand in coordination complexes?
A7: Yes, this compound has been successfully used to synthesize coordination polymers with transition metals like Zinc(II) and Copper(II). [, ]
Q8: Does the this compound Zn(II) complex exhibit unique reactivity?
A8: Interestingly, the Zn(II)-Butylmalonic acid coordination polymer displays specific reactivity towards β-hydroxy ketones at room temperature under atmospheric conditions. [] This complex catalyzes the cleavage of Csp3-Csp3 bonds in these ketones while simultaneously reducing the ketone moiety to an alcohol. []
Q9: What is noteworthy about the catalytic activity of the Zn(II)-Butylmalonic acid complex?
A9: The Zn(II)-Butylmalonic acid complex's ability to mediate both C-C bond cleavage and ketone reduction without requiring external reducing agents or complex purification procedures highlights its potential in organic synthesis. []
Q10: What are some known derivatives of this compound?
A10: Several derivatives of this compound have been reported, including:
- Esters: Diethyl Butylmalonate is a common ester derivative used in organic synthesis. [, ]
- Hydrazides: this compound dihydrazide (H2BMD) and its salicyloyl hydrazone derivative (H4BMS) are important ligands in coordination chemistry. [] These ligands can coordinate to metal ions in various ways, leading to complexes with diverse structures and properties.
- Metal Salts: Calcium Butylmalonate is an example of a metal salt derivative that has been investigated for its pharmacological properties. [, ]
Q11: What is the significance of this compound diethyl ester in chemical synthesis?
A11: this compound diethyl ester plays a crucial role in telomerization reactions with ethylene. When exposed to UV light and in the presence of photoinitiators like diethyl ketone or benzophenone, it forms various even-numbered n-alkyl-n-butylmalonic acid diethyl esters. [] This reaction proceeds through a 1,5-rearrangement mechanism.
Q12: How do reaction conditions influence the telomerization of ethylene with this compound diethyl ester?
A12: The product distribution in this telomerization reaction is significantly affected by reaction parameters like ethylene pressure and temperature.
- Pressure: Lower ethylene pressures favor the 1,5-rearrangement pathway, leading to a higher yield of the rearranged telomers. []
- Temperature: Elevated temperatures tend to favor the formation of shorter-chain telomers. []
Q13: Is there a radiation-induced variant of the ethylene telomerization with this compound diethyl ester?
A13: Yes, the telomerization of ethylene with this compound diethyl ester can also be initiated by radiation, leading to the formation of both even-numbered n-alkylmalonic acid diethyl esters and even-numbered n-alkyl-n-butylmalonic acid diethyl esters. []
Q14: Are there any specific applications for this compound derivatives in material science?
A14: Yes, dipodal tetraamide derivatives of 1,10-Diaza-18-Crown-6 incorporating this compound residues have been explored as potential ionophores in ion-selective membrane electrodes. [] These electrodes show promise for selective detection of magnesium ions.
Q15: Have any pharmacological studies been conducted on this compound derivatives?
A15: Yes, certain derivatives of this compound, particularly the calcium salt of its N,N'-diphenylhydrazide derivative (B-64114-Ca), have been investigated for their potential anti-inflammatory effects. [, , , ] These studies explored its pharmacological activity compared to phenylbutazone, a known anti-inflammatory drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.